molecular formula C19H24N2O5S2 B215434 2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide

2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide

Cat. No. B215434
M. Wt: 424.5 g/mol
InChI Key: RIIXVFPGMUUXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BSA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BSA is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of specific enzymes and proteins involved in different biological processes. BSA has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. The compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BSA has been found to have different biochemical and physiological effects. The compound has been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. BSA has also been found to induce apoptosis in cancer cells. The compound has been found to inhibit the replication of HIV and other viruses. BSA has been found to have neuroprotective effects and has been suggested as a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BSA has several advantages for lab experiments. The compound is stable and can be easily synthesized and purified. BSA has been found to have low toxicity and can be used in different cell lines and animal models. However, there are also limitations to the use of BSA in lab experiments. The compound has low solubility in water, which can limit its use in some experiments. BSA can also interact with other compounds and proteins, which can affect its activity.

Future Directions

There are several future directions for the study of BSA. The compound can be further studied for its potential applications in different fields such as drug development, materials science, and biotechnology. The mechanism of action of BSA can be further elucidated to understand its effects on different biological processes. The synthesis method of BSA can be optimized to improve its yield and purity. BSA can also be used in combination with other compounds to enhance its activity and reduce its limitations.

Synthesis Methods

BSA can be synthesized using different methods. One of the most common methods is the reaction of N-tert-butyl-4-sulfamoylaniline with benzylsulfonyl chloride in the presence of a base. The reaction results in the formation of BSA, which can be purified using different techniques such as column chromatography.

Scientific Research Applications

BSA has been extensively studied for its potential applications in various fields. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. BSA has been used in the development of new drugs for the treatment of different diseases such as cancer, HIV, and Alzheimer's disease. The compound has also been used in the development of new materials such as polymers and nanoparticles.

properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(tert-butylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H24N2O5S2/c1-19(2,3)21-28(25,26)17-11-9-16(10-12-17)20-18(22)14-27(23,24)13-15-7-5-4-6-8-15/h4-12,21H,13-14H2,1-3H3,(H,20,22)

InChI Key

RIIXVFPGMUUXIU-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

solubility

63.7 [ug/mL]

Origin of Product

United States

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